Tripeptide-29 Acetate
Description
Contextualization within Bioactive Peptide Research Paradigms
Bioactive peptides are sequences of amino acids, typically containing 2–20 residues, that exert specific physiological effects. frontiersin.org Research into these compounds has expanded significantly, driven by their high specificity, biocompatibility, and potential as alternatives to traditional pharmacological agents for addressing a range of health conditions. frontiersin.org The study of bioactive peptides represents a paradigm where naturally occurring or synthetically derived protein fragments are investigated for their potential to modulate biological processes. cambridge.orgnih.gov These peptides can be derived from various sources, including food proteins from plants, animals, and marine life. frontiersin.org
Within this framework, Tripeptide-29, a synthetic peptide, has garnered attention. corepeptides.com It is produced through modern peptide synthesis, ensuring high purity, rather than by the chemical breakdown of collagen which results in a random assortment of peptides. incidecoder.com The research paradigm for bioactive peptides involves a multi-faceted evaluation process, from computational prediction and in vitro cell models to animal studies and clinical translation, to understand their biological functions and structure-function relationships. nih.govacs.org
Chemical Identity and Academic Nomenclature of Tripeptide-29 Acetate (B1210297) (Gly-Pro-Hyp)
Tripeptide-29 is a synthetic tripeptide with the amino acid sequence Glycine-Proline-Hydroxyproline (Gly-Pro-Hyp). corepeptides.comincidecoder.com It is chemically known as Glycylprolylhydroxyproline. corepeptides.com This sequence is a fundamental repeating unit found in collagen, the most abundant protein in the extracellular matrix (ECM) of connective tissues. corepeptides.comresearchgate.net
Below is a table summarizing the key chemical identifiers for Tripeptide-29.
| Identifier | Value |
| IUPAC Name | (2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid |
| Molecular Formula | C12H19N3O5 |
| Molecular Weight | 285.3 g/mol |
| CAS Number | 2239-67-0 |
| Synonyms | Gly-Pro-Hyp, Glycyl-prolyl-hydroxyproline, Collagen Tripeptide |
Sources: nih.govnmpharmtech.comactivepeptide.comnih.govnih.gov
The acetate salt form, Tripeptide-29 Acetate, is commonly used in research and cosmetic formulations. The acetate counter-ion is not typically detailed in the primary chemical structure but is relevant for formulation and stability.
Historical Trajectory and Evolution of Research on this compound
Research into collagen-derived peptides has a history rooted in understanding the structure and function of collagen itself. Early studies focused on the primary amino acid sequences of collagen, identifying the repeating Gly-Pro-X and Gly-X-Hyp motifs as critical to its triple-helix structure. corepeptides.com The most abundant of these tripeptides resulting from collagen digestion are Gly-Pro-Hyp and Gly-Pro-Ala. researchgate.net
The evolution of research has shifted from studying heterogeneous mixtures of collagen hydrolysates to investigating the specific biological activities of individual, synthetically produced peptides like Tripeptide-29. This allows for a more precise understanding of their mechanisms of action. incidecoder.com Modern research leverages advanced analytical techniques and in vitro models to explore the multifaceted roles of Tripeptide-29. nih.govcorepeptides.com
Significance of this compound in Peptide Biology and Extracellular Matrix Studies
Tripeptide-29 holds significance in peptide biology and ECM studies due to its identity as a fundamental building block of collagen. corepeptides.comcorepeptides.com Its small molecular size is believed to contribute to high bioavailability. corepeptides.comshayandcompany.com
Research suggests that Tripeptide-29 may play a role in several biological processes:
Collagen Synthesis and Stability: As a synthetic analog of a collagen motif, Tripeptide-29 is investigated for its potential to influence collagen production and the stability of the collagen triple-helix structure. corepeptides.com Studies suggest it may enhance the stability of collagen microfibrils and offer protection against UV-induced degradation. corepeptides.comcorepeptides.com In vitro studies have indicated that Tripeptide-29 can significantly increase the synthesis of type I collagen in dermal fibroblasts. corepeptides.comdermascope.comcipherskincare.com
Extracellular Matrix Integrity: Research explores the potential of Tripeptide-29 to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the ECM. corepeptides.com By potentially inhibiting collagen degradation and promoting its synthesis, Tripeptide-29 is studied for its role in maintaining ECM health. corepeptides.com
Enzyme Inhibition: There is emerging research into Tripeptide-29 as a potential inhibitor of dipeptidyl peptidase-IV (DPP-IV). corepeptides.com The Gly-Pro-Hyp sequence is thought to be a key contributor to this inhibitory activity. corepeptides.com
Hemostatic Mechanisms: The Gly-Pro-Hyp motif within Tripeptide-29 is hypothesized to interact with glycoprotein (B1211001) VI (GPVI) receptors on platelets, potentially playing a role in platelet activation and aggregation. corepeptides.compeptidesciences.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5.C2H4O2/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20;1-2(3)4/h7-9,16H,1-6,13H2,(H,19,20);1H3,(H,3,4)/t7-,8+,9+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDGXPQAQHTCOM-KEMIKLHMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N2C[C@@H](C[C@H]2C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Action
Regulation of Extracellular Matrix Homeostasis
The stability and regenerative capacity of the skin are intrinsically linked to the health of the extracellular matrix. Tripeptide-29 Acetate (B1210297) plays a crucial role in maintaining this delicate balance, primarily by influencing the behavior of dermal fibroblasts, the primary cell type responsible for producing and organizing the ECM.
Collagen is the principal structural protein of the skin, providing it with strength and resilience. The synthesis of collagen is a complex process that can be modulated by various signaling molecules, including peptides like Tripeptide-29 Acetate.
In vitro studies have demonstrated the capacity of Tripeptide-29 to stimulate the synthesis of Type I collagen in dermal fibroblasts. corepeptides.comcorepeptides.comlotioncrafter.com Type I collagen is the most prevalent type of collagen in the skin and is essential for its structural integrity. The proposed mechanism involves the peptide acting as a signal that mimics collagen breakdown, thereby "tricking" the fibroblasts into producing new collagen. incidecoder.com Laboratory tests have shown that a 3% concentration of Tripeptide-29 can lead to a significant increase in Type I collagen synthesis after 48 hours. incidecoder.com Furthermore, studies on hydrolyzed fish skin extract containing a significant amount of the Gly-Pro-Hyp tripeptide have shown an increase in procollagen (B1174764) type I peptide (PIP1) concentration in human dermal fibroblast cells. nih.gov
Table 1: Effect of Tripeptide-29 on Type I Collagen Synthesis
| Study Type | Cell Type | Treatment | Observation | Citation |
|---|---|---|---|---|
| In vitro | Human Dermal Fibroblasts | 3% Tripeptide-29 | 400% increase in collagen type I synthesis after 48 hours | incidecoder.com |
| In vitro | Human Dermal Fibroblasts | Hydrolyzed fish skin extract (containing Gly-Pro-Hyp) | Significant increase in Procollagen Type I Peptide (PIP1) concentration | nih.gov |
Beyond stimulating its production, Tripeptide-29 is also believed to influence the proper assembly and stability of collagen fibers. corepeptides.com The Gly-Pro-Hyp sequence is a fundamental repeating unit in the collagen triple helix structure. corepeptides.com The presence of hydroxyproline (B1673980) is particularly important for the stability of the collagen helix through stereoelectronic effects. nih.gov Research suggests that Tripeptide-29, by mimicking this natural motif, can contribute to the structural integrity of collagen's triple-helix structure. corepeptides.com It may also play a role in stabilizing collagen microfibrils, potentially protecting them from damage induced by factors such as UV radiation. corepeptides.com
Studies have shown that Tripeptide-29 can enhance the cellular activity of fibroblasts. ulprospector.com Furthermore, research on collagen-derived peptides has indicated that they can stimulate cell proliferation in dermal fibroblasts. nih.gov While some studies on collagen hydrolysates did not observe a significant effect on fibroblast proliferation, they did note a significant modulation of cell metabolism. unifesp.br A study on a palmitoyl (B13399708) derivative of the Gly-Pro-Hyp tripeptide also demonstrated its ability to stimulate fibroblast proliferation in vitro. researchgate.net
Table 2: Effect of Tripeptide-29 and Related Peptides on Fibroblast Activity
| Peptide/Compound | Cell Type | Observed Effect | Citation |
|---|---|---|---|
| Tripeptide-29 | Fibroblasts | Enhanced cell activity | ulprospector.com |
| Collagen Tripeptide (CTP) | Dermal Fibroblasts | Stimulated cell proliferation | nih.gov |
| Palmitoyl Tripeptide | Fibroblasts | Stimulated proliferation | researchgate.net |
Modulation of Collagen Biosynthesis Pathways
Interactions with Proteolytic Enzyme Systems
The extracellular matrix is in a constant state of turnover, with a delicate balance between synthesis and degradation. Proteolytic enzymes, particularly Matrix Metalloproteinases (MMPs), are key players in the breakdown of ECM components.
In vitro findings suggest that Tripeptide-29 may help to preserve the integrity of the extracellular matrix by inhibiting the activity of Matrix Metalloproteinases (MMPs). corepeptides.comcorepeptides.com MMPs are a family of enzymes responsible for the degradation of collagen and other ECM proteins. nih.govnih.gov Their overactivity can lead to a net loss of collagen and contribute to the visible signs of skin aging.
Research on collagen tripeptides has demonstrated a significant dose-dependent decrease in the expression of MMP-1, MMP-3, and MMP-9 in UV-exposed human dermal fibroblast cells. nih.gov Specifically, the secretion of MMP-1 protein was significantly reduced after treatment with a collagen tripeptide formulation. nih.gov This inhibitory action on MMPs helps to shift the balance towards collagen preservation, complementing the peptide's stimulatory effect on collagen synthesis. corepeptides.com
Table 3: Inhibitory Effect of Tripeptide-29 on MMP Activity | Study Type | Cell Type | Treatment | Observation | Citation | | :--- | :--- | :--- | :--- | | In vitro | Human Dermal Fibroblasts | Collagen Tripeptide (CTP) | Significant decrease in MMP-1, MMP-3, and MMP-9 expression | nih.gov | | In vitro | Human Dermal Fibroblasts | Tripeptide-29 | Potential to reduce the activity of matrix metalloproteinases | corepeptides.com |
Potential as a Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor
Emerging research indicates that Tripeptide-29 may function as a peptidic inhibitor of dipeptidyl peptidase-IV (DPP-IV). corepeptides.comcorepeptides.com DPP-IV is a transmembrane glycoprotein (B1211001) and serine peptidase that is expressed on the surface of numerous cell types, including immune, epithelial, and endothelial cells, and plays a role in various biological processes. corepeptides.comnih.gov This enzyme cleaves dipeptides and tripeptides at the N-terminal end, thereby regulating the activity of various hormones, neuropeptides, and chemokines. peptidesciences.comcorepeptides.com
In vitro studies using various sources, including pig skin and fish scales, have demonstrated that Tripeptide-29 can inhibit DPP-IV activity. peptidesciences.com The mechanism appears to be that of a moderately competitive inhibitor. corepeptides.com Specifically, Tripeptide-29 seems to inhibit the hydrolysis of the Pro-Hyp (Proline-Hydroxyproline) bond. corepeptides.comcorepeptides.com Research suggests that the Gly-Pro-Hyp sequence, which is characteristic of collagen hydrolysates, is a primary contributor to this observed DPP-IV inhibition in laboratory settings. corepeptides.comcorepeptides.com An interesting finding is that Tripeptide-29 itself is reportedly not hydrolyzed by DPP-IV, which may indicate a degree of stability in the presence of this enzyme. corepeptides.com
| Enzyme Interaction Profile of Tripeptide-29 | |
| Target Enzyme | Dipeptidyl Peptidase-IV (DPP-IV) |
| Observed Effect | Inhibition of DPP-IV activity peptidesciences.com |
| Proposed Mechanism | Competitive inhibition; specifically inhibits hydrolysis of the Pro-Hyp bond corepeptides.comcorepeptides.com |
| Key Structural Motif | Gly-Pro-Hyp sequence suggested to be mainly responsible for inhibition corepeptides.com |
| Enzymatic Stability | Reportedly resistant to hydrolysis by DPP-IV corepeptides.com |
Cellular Redox State Modulation and Anti-Glycation Effects
Advanced Glycation End-products (AGEs) are a diverse group of harmful compounds formed through non-enzymatic reactions between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. nih.govnih.gov This process, known as glycation, can alter the structure and function of proteins like collagen, leading to increased stiffness and reduced functionality. corepeptides.comnih.gov AGEs can also stimulate the production of reactive oxygen species (ROS), contributing to oxidative stress. nih.govmdpi.com
Studies suggest that Tripeptide-29 may help mitigate the accumulation of AGEs. Research on hydrolyzed type I collagen, which is rich in tripeptides like Tripeptide-29, indicates a potential to reduce the formation of AGEs and the generation of denatured collagen. corepeptides.comcorepeptides.com By inhibiting glycation, Tripeptide-29 may help preserve the integrity and mechanical stability of collagen fibers. corepeptides.comcorepeptides.com
Reactive Oxygen Species (ROS) are highly reactive molecules, such as superoxide (B77818) radicals and hydrogen peroxide, generated as byproducts of aerobic metabolism and from external sources. nih.govmdpi.com When produced in excess, ROS can overwhelm the body's antioxidant defenses, leading to a state of oxidative stress, which is characterized by damage to DNA, proteins, and lipids. nih.gov
Investigations into collagen hydrolysates containing Tripeptide-29 suggest they possess antioxidative properties. corepeptides.com It is proposed that by inhibiting processes that generate ROS, such as glycation, and potentially by directly scavenging these reactive species, Tripeptide-29 contributes to the attenuation of oxidative stress. corepeptides.comcorepeptides.com This antioxidant activity is believed to play a role in slowing down cellular aging processes. corepeptides.comcorepeptides.com The tripeptide glutathione (B108866) (γ-l-glutamyl-l-cysteinyl glycine) is a well-known endogenous antioxidant that directly scavenges ROS, highlighting the potential role of peptide structures in cellular redox modulation. nih.govfrontiersin.org
| Summary of Anti-Glycation and Antioxidant Effects | |
| Anti-Glycation | May reduce the production and accumulation of Advanced Glycation End-products (AGEs). corepeptides.comcorepeptides.com |
| Antioxidant | Exhibits antioxidant properties, potentially by inhibiting oxidative stress and scavenging Reactive Oxygen Species (ROS). corepeptides.comcorepeptides.com |
| Combined Effect | The inhibition of glycation and oxidative stress is suggested to help preserve collagen integrity and delay cellular aging. corepeptides.comcorepeptides.com |
Intracellular Signal Transduction Pathway Engagement
Tripeptide-29 is classified as a signaling peptide. cipherskincare.com Such peptides are thought to act as messengers that can influence cellular behavior. cosmileeurope.eu The prevailing theory is that peptides derived from the breakdown of ECM proteins, like collagen, can signal to skin cells that damage has occurred and that new collagen synthesis is required. incidecoder.com These peptides interact with specific receptors on the cell surface of fibroblasts, which in turn stimulates repair and remodeling processes. researchgate.netcir-safety.org
In vitro research provides evidence for this signaling role. Manufacturer studies have shown that Tripeptide-29 can significantly increase the synthesis of type I collagen in human fibroblast cultures, with one test reporting a 400% increase after 48 hours. cipherskincare.com Further studies have confirmed that the peptide can enhance the cellular activity of fibroblasts. ulprospector.com
The engagement of fibroblast receptors by signaling peptides like Tripeptide-29 initiates intracellular signaling cascades that culminate in the remodeling of the extracellular matrix. A key outcome of this signaling is the enhanced synthesis of ECM components. nih.gov Studies suggest that Tripeptide-29 specifically boosts the production of collagen I in dermal fibroblasts. corepeptides.com
Advanced Research Methodologies and Techniques for Tripeptide 29 Acetate Studies
Peptide Synthesis Strategies and Optimization
The synthesis of peptides such as Tripeptide-29 involves the sequential formation of amide bonds between amino acids. The primary methodologies for this process are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS), each with distinct advantages and applications. springernature.com Concurrently, the integration of green chemistry principles is becoming increasingly crucial in optimizing these production methods for sustainability. polypeptide.comambiopharm.com
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Tripeptide-29 Acetate (B1210297)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptides by incrementally adding amino acids to a growing chain anchored to an insoluble solid support or resin. jpt.combachem.com This method, pioneered by R. Bruce Merrifield, has revolutionized peptide chemistry by enabling rapid and efficient synthesis with high purity. jpt.com
The process begins with the attachment of the C-terminal amino acid to a functionalized polymeric resin. jpt.com The synthesis then proceeds in cycles, with each cycle consisting of two main steps: the deprotection of the Nα-amino group of the resin-bound amino acid and the coupling of the next Nα-protected amino acid. Excess reagents and by-products are easily removed by washing the resin, which simplifies the purification process. bachem.com This stepwise approach is highly amenable to automation, facilitating high-throughput production. jpt.com
Two primary strategies dominate SPPS: Boc/Bzl and Fmoc/tBu. du.ac.in The Fmoc/tBu strategy is now more commonly used due to its use of milder acidic conditions for the final cleavage of the peptide from the resin. du.ac.in For a short peptide like Tripeptide-29, Fmoc-based SPPS offers an efficient and high-yield synthetic route. bachem.comnih.gov Once the desired sequence is assembled, the peptide is cleaved from the solid support, often using a strong acid like trifluoroacetic acid (TFA), and then purified, typically via high-performance liquid chromatography (HPLC). jpt.comdu.ac.in
| Step | Description | Common Reagents |
|---|---|---|
| Resin Swelling | The solid support (resin) is swollen in an appropriate solvent to allow for optimal diffusion of reagents. du.ac.in | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) |
| Deprotection | Removal of the temporary Nα-Fmoc protecting group from the resin-bound amino acid to expose a free amine for the next coupling step. | Piperidine (B6355638) in DMF |
| Washing | Thorough washing of the resin to remove excess deprotection reagent and by-products. | DMF |
| Coupling | Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the free amine on the growing peptide chain. | Coupling reagents (e.g., HOBt, HOAt), Fmoc-amino acid |
| Washing | Removal of excess reagents and soluble by-products from the coupling reaction. | DMF, DCM |
| Final Cleavage | After the final amino acid is added, the peptide is cleaved from the resin support, and side-chain protecting groups are removed simultaneously. jpt.com | Trifluoroacetic acid (TFA) cocktail |
Solution Phase Peptide Synthesis Approaches for Oligopeptides
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves the stepwise addition of amino acids in a homogenous solution. springernature.combachem.com While SPPS is often favored for laboratory-scale synthesis, solution-phase methods remain valuable, particularly for the large-scale production of shorter peptides (oligopeptides) like Tripeptide-29. springernature.combachem.com
In this approach, protected amino acids are coupled, and the resulting peptide intermediate is isolated and purified after each step before proceeding to the next coupling. springernature.com This can be more time-consuming and labor-intensive than SPPS due to the need for intermediate purification. springernature.com However, it allows for direct process monitoring by HPLC and can be more cost-effective for large quantities as it often uses a moderate excess of reactants. bachem.com
Recent advancements have focused on developing more efficient solution-phase protocols. A rapid repetitive solution-phase synthesis (RRSPS) has been described, which involves coupling amino acids and peptide acids to active esters in a THF/water solvent mixture. acs.org The peptide intermediates are easily isolated by precipitation and extraction. acs.org Another approach utilizes propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent, which promotes rapid and efficient peptide bond formation with minimal side reactions and generates water-soluble by-products, simplifying purification. rsc.orgresearchgate.netnih.gov
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (SPPS) |
|---|---|---|
| Principle | Peptide chain is grown on an insoluble polymer support. bachem.com | Peptide synthesis occurs entirely in a solution. bachem.com |
| Purification | Simplified; excess reagents removed by washing the resin. bachem.com | Requires isolation and purification of peptide intermediates after each step. springernature.com |
| Speed | Generally faster and amenable to automation. jpt.com | Can be slower and more labor-intensive. springernature.com |
| Scalability | Well-suited for research and moderate scales. Large-scale can be costly. acs.org | Often preferred for large-scale industrial production. springernature.com |
| Solubility Issues | Aggregation of the growing peptide chain can be a problem. du.ac.in | Solubility of larger peptide intermediates can be a challenge. bachem.com |
Advancements in Green Chemistry Principles for Peptide Production
The peptide manufacturing industry has recognized a critical need to develop greener and more sustainable processes. polypeptide.com The twelve principles of green chemistry provide a framework for minimizing the environmental impact of peptide synthesis. ambiopharm.compeptide.com
Key strategies include replacing hazardous solvents like DMF and DCM with greener alternatives such as water, ethanol, or other bio-based solvents. advancedchemtech.comoxfordglobal.com Optimizing reaction conditions to reduce the number of purification steps, using catalytic reagents instead of stoichiometric ones, and designing for energy efficiency by conducting reactions at ambient temperatures are also central tenets. ambiopharm.comoxfordglobal.com Continuous flow systems are being explored as an alternative to traditional batch reactors, as they allow for better control of reaction conditions and can reduce waste. advancedchemtech.comoxfordglobal.com The use of TFA-free cleavage protocols and replacing reagents like piperidine with less hazardous alternatives are further examples of greening the synthesis process. advancedchemtech.com These efforts aim to reduce waste, improve safety, and lower manufacturing costs without compromising product quality. polypeptide.comambiopharm.com
| Green Chemistry Principle | Application in Peptide Synthesis |
|---|---|
| Prevention | Designing syntheses to minimize waste generation from the outset. ambiopharm.com |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final peptide product. ambiopharm.com |
| Safer Solvents & Auxiliaries | Replacing hazardous solvents (e.g., DMF, DCM) with greener alternatives like water or ethanol. advancedchemtech.com |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure; using microwave-assisted synthesis to reduce reaction times. ambiopharm.comadvancedchemtech.com |
| Reduce Derivatives | Minimizing the use of protecting groups to avoid additional reaction steps and waste. ambiopharm.com |
| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents that are consumed in the reaction. ambiopharm.comoxfordglobal.com |
In Vitro and Ex Vivo Cellular Models
To investigate the biological activity of Tripeptide-29 Acetate, researchers utilize various cellular models that replicate aspects of human skin physiology. These models are essential for assessing the peptide's effects on key processes involved in skin aging, such as collagen synthesis, glycation, and oxidative stress.
Dermal Fibroblast Culture Systems for Collagen Synthesis Assays
Human Dermal Fibroblasts (HDFs) are the primary cells responsible for producing extracellular matrix components in the skin, most notably collagen. nih.gov As such, HDF culture systems are the gold standard for assessing the efficacy of compounds intended to boost collagen production. i3l.ac.id
In a typical assay, HDFs are seeded in multi-well plates and cultured until they reach a desired confluency. i3l.ac.id The cells are then treated with various concentrations of the test compound, such as this compound. nih.gov After an incubation period (e.g., 24 to 48 hours), the amount of newly synthesized collagen is quantified. bmbreports.orgresearchgate.net Several methods can be used for this quantification:
ELISA (Enzyme-Linked Immunosorbent Assay): This technique measures the amount of secreted procollagen (B1174764) type I in the cell culture medium, providing a quantitative measure of collagen synthesis. bmbreports.org
Confocal Microscopy: Immunostaining allows for the visualization and analysis of collagen fibers within the cell culture, offering a qualitative and semi-quantitative assessment of collagen expression. nih.gov
Sircol Assay: A colorimetric assay used to measure the total amount of soluble collagen in the cell culture supernatant. researchgate.net
RT-qPCR (Reverse Transcription-Quantitative Polymerase Chain Reaction): This method measures the expression of collagen-related genes (e.g., COL1A1, COL1A2) to determine if the peptide stimulates collagen synthesis at the genetic level. nih.gov
Studies have shown that certain tripeptides can significantly stimulate collagen synthesis in fibroblast cultures. nih.gov For example, research on other collagen-derived peptides has demonstrated a dose-dependent increase in collagen type I synthesis when applied to HDFs. bmbreports.org
Cell-Based Assays for Glycation and Oxidative Stress Assessment
Glycation and oxidative stress are interconnected processes that significantly contribute to skin aging. nih.gov Glycation is the non-enzymatic reaction between sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs), which can impair collagen function. nih.govmdpi.com Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), further accelerates this damage. nih.gov
Cell-based assays are employed to evaluate the potential of compounds like this compound to inhibit these damaging processes.
Glycation Assessment: To measure the inhibition of AGE formation, an in vitro assay can be performed where collagen is incubated with a sugar (e.g., glucose or fructose) in the presence or absence of the test peptide. The amount of glycated collagen or accumulated AGEs is then quantified using specialized assay kits or by measuring autofluorescence. mdpi.com
Oxidative Stress Assessment: The antioxidant capacity of a peptide can be evaluated by measuring its ability to reduce intracellular ROS levels in HDFs. A common method is the DCFDA (2′,7′-dichlorofluorescin diacetate) assay. In this assay, cells are loaded with DCFDA, which becomes fluorescent upon oxidation by ROS. After inducing oxidative stress (e.g., with hydrogen peroxide), the reduction in fluorescence in peptide-treated cells compared to controls indicates antioxidant activity. mdpi.com
In vitro studies on other collagen tripeptides have demonstrated a preventive effect on the accumulation of AGEs and a reduction in ROS in dermal fibroblasts, suggesting a mechanism that could delay cellular aging by mitigating glycation and oxidative stress. mdpi.com
| Target Process | Assay Method | Principle | Endpoint Measured |
|---|---|---|---|
| Glycation | Collagen Glycation Assay mdpi.com | In vitro incubation of collagen and a reducing sugar with the test compound. | Quantification of glycated collagen or AGEs. |
| Skin Autofluorescence (AF) mdpi.com | Non-invasive measurement of fluorescent AGEs accumulated in the skin. | Level of autofluorescence. | |
| Oxidative Stress | DCFDA Cellular ROS Assay mdpi.com | A cell-permeable dye fluoresces when oxidized by intracellular ROS. | Fluorescence intensity, indicating ROS levels. |
| Nrf2 Reporter Assays fraunhofer.de | Measures the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. | Reporter protein expression (e.g., luciferase, GFP). |
Co-culture and 3D Cell Culture Models for Complex Tissue Mimicry
In the context of dermal research, a common co-culture model involves the cultivation of human dermal fibroblasts and epidermal keratinocytes. This allows for the investigation of the paracrine signaling between these two key cell types and how this compound may modulate this interaction to influence skin health and repair processes. For instance, studies can be designed to assess the peptide's influence on fibroblast-mediated collagen synthesis and the subsequent impact on keratinocyte proliferation and differentiation.
Three-dimensional (3D) skin equivalents represent a further leap in complexity and physiological relevance. These models are constructed by seeding fibroblasts within a collagen-based scaffold, over which keratinocytes are cultured to form a stratified epidermis. This creates a tissue construct that closely resembles the structure and function of human skin. The use of 3D skin models allows for the evaluation of this compound's effects on various aspects of skin biology, including:
Extracellular Matrix Remodeling: Assessing the synthesis and deposition of key ECM proteins like collagen and elastin (B1584352).
Barrier Function: Evaluating the integrity and function of the epidermal barrier.
Wound Healing: Simulating and studying the process of wound repair and the peptide's potential to accelerate it.
By employing these advanced cell culture models, researchers can gain more meaningful insights into the biological activity of this compound than would be possible with simpler systems.
Biophysical and Biochemical Characterization Techniques
A thorough characterization of this compound is essential to ensure its identity, purity, and structural integrity. A suite of powerful biophysical and biochemical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic peptides like this compound. jpt.com Reversed-phase HPLC (RP-HPLC) is the most common modality used for purity assessment. lcms.cz In this method, the peptide is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid) is then used to elute the peptide and any impurities. lcms.cz The purity of the peptide is determined by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp peak. researchgate.net
Table 1: Representative RP-HPLC Parameters for this compound Purity Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and sequence of peptides. polarispeptides.com For this compound, MS analysis would be used to verify that the molecular mass corresponds to the theoretical mass of the Gly-Pro-Hyp sequence with an acetate counter-ion.
Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the peptide and analyzing the resulting fragment ions. nih.gov This allows for the precise sequencing of the amino acids, confirming the Gly-Pro-Hyp order. nih.gov MS/MS is also a highly sensitive and specific technique for the quantification of peptides in complex biological matrices, such as cell culture media or tissue homogenates. researchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is particularly well-suited for the analysis of polar compounds like this compound. discoveracs.org In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of organic solvent and a small amount of water. nih.gov This allows for the retention and separation of polar analytes that may not be well-retained by RP-HPLC. HILIC can be a valuable tool for analyzing Tripeptide-29 and its potential metabolites in biological samples. discoveracs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. ias.ac.in One- and two-dimensional NMR experiments can provide detailed information about the conformation of the peptide backbone and side chains, as well as its interactions with other molecules. nih.gov For a small peptide like Tripeptide-29, NMR can help to understand its preferred conformation and how it might interact with receptors or other biological targets. ias.ac.in
Circular Dichroism (CD) spectroscopy is another valuable technique for studying the secondary structure of peptides. subr.edu The CD spectrum of a peptide can reveal the presence of characteristic secondary structural elements such as α-helices, β-sheets, or random coils. resolvemass.ca For Tripeptide-29, which is a component of the collagen triple helix, CD could be used to study its propensity to adopt a polyproline II-like conformation, which is a key feature of the collagen structure. subr.edu
Theoretical and Computational Approaches
In conjunction with experimental techniques, theoretical and computational approaches play a significant role in understanding the behavior of this compound at the molecular level. Molecular dynamics (MD) simulations, for example, can be used to model the conformational dynamics of the peptide in different environments, such as in aqueous solution or in the presence of a lipid bilayer. nih.gov These simulations can provide insights into the peptide's flexibility, its interactions with water molecules, and its potential to adopt specific conformations. nih.gov
Furthermore, computational docking studies can be employed to predict how Tripeptide-29 might interact with target proteins, such as collagen or cell surface receptors. These in silico approaches can help to generate hypotheses about the peptide's mechanism of action that can then be tested experimentally. The integration of computational and experimental methods provides a powerful strategy for the comprehensive study of this compound.
Molecular Dynamics Simulations for Peptide-Protein Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For this compound, MD simulations offer a window into its interactions with key biological proteins, such as collagen and matrix metalloproteinases (MMPs). By simulating these interactions at an atomic level, researchers can elucidate the mechanisms underlying the peptide's biological effects.
One key application of MD simulations is to study the binding affinity and conformational changes of Tripeptide-29 when it interacts with receptors on fibroblasts or with the collagen triple helix itself. These simulations can predict how the peptide docks with a target protein and the stability of the resulting complex. For instance, a study on collagen-like peptides interacting with gelatinase-A (MMP-2) utilized MD simulations to reveal the specific domains responsible for binding and unwinding the collagen structure, providing a detailed understanding of collagenolysis.
The insights gained from MD simulations are crucial for understanding how Tripeptide-29 may influence collagen synthesis and degradation. By observing the peptide's behavior in a simulated biological environment, scientists can refine its structure to enhance its desired effects.
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | CHARMM27, AMBER |
| Water Model | Describes the behavior of water molecules in the simulation. | TIP3P |
| Simulation Time | The total time the molecular motion is simulated. | 100-200 ns |
| Temperature | The simulated temperature of the system. | 300 K (physiological temperature) |
| Pressure | The simulated pressure of the system. | 1 atm |
In Silico Prediction of Bioactivity and Conformational Stability
In silico methods, which refer to experiments performed on a computer, are invaluable for predicting the biological activity and conformational stability of peptides like this compound before they are synthesized and tested in the lab. These predictive models use computational algorithms to analyze the peptide's sequence and structure, forecasting its properties.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico prediction. For Tripeptide-29, a QSAR model could be developed by correlating the structural features of a library of similar peptides with their experimentally determined collagen-synthesis-stimulating activity. This allows researchers to predict the bioactivity of new peptide variants.
Furthermore, computational tools can predict the conformational stability of Tripeptide-29. Given that the peptide is small, it can adopt multiple conformations in solution. Understanding which conformations are most stable is key to understanding its biological function. Advanced algorithms, sometimes leveraging machine learning, can predict the most likely three-dimensional structures and their relative stabilities. This information is critical for designing peptides that maintain a bioactive conformation.
| Tool/Method | Function | Predicted Property for Tripeptide-29 |
|---|---|---|
| QSAR Models | Predicts biological activity based on chemical structure. | Potential for high collagen-synthesis activity. |
| Machine Learning Algorithms | Can be trained to predict various peptide properties, including bioactivity and toxicity. | High probability of being bioactive. |
| PepFold | Predicts the three-dimensional structure of peptides from their amino acid sequence. | Prediction of stable conformations. |
| AlphaFold2 | An AI system that predicts a protein's 3D structure from its amino acid sequence. | Prediction of conformational ensembles. |
Bioinformatics Tools for Sequence Analysis and Comparative Genomics
Bioinformatics provides an array of tools for analyzing the amino acid sequence of Tripeptide-29 and comparing it to sequences in vast biological databases. This allows for a deeper understanding of its origins, potential functions, and evolutionary context within the collagen protein family.
Sequence alignment tools, such as BLAST (Basic Local Alignment Search Tool), can be used to compare the Gly-Pro-Hyp sequence of Tripeptide-29 against entire genomes and proteomes. This can reveal where this motif occurs in nature, highlighting its importance in the structural proteins of various organisms. Such analyses have shown that the Gly-X-Y repeat is fundamental to all collagens.
Comparative genomics of the collagen gene family across different species provides insights into the evolution and functional diversity of these proteins. By understanding which regions of the collagen protein are highly conserved, researchers can infer the functional importance of specific peptide sequences like that of Tripeptide-29. This knowledge can guide the design of novel peptides with tailored biological activities. Furthermore, specialized bioinformatics tools are available for designing and analyzing peptide libraries for various applications, including drug discovery and immunotherapy.
| Bioinformatics Tool | Application | Insight Gained for Tripeptide-29 |
|---|---|---|
| BLAST | Compares a query sequence with a library or database of sequences. | Identifies the prevalence and conservation of the Gly-Pro-Hyp motif in natural proteins. |
| Clustal Omega | A multiple sequence alignment program. | Aligns the Tripeptide-29 sequence with various collagen types to identify conserved regions. |
| PepSeA | Peptide sequence alignment and visualization. | Enables structure-activity relationship analysis of Tripeptide-29 and its analogs. |
| Genome Databases (e.g., Ensembl, NCBI) | Provides comprehensive information on the genomes of various species. | Facilitates comparative genomic studies of collagen genes containing the Tripeptide-29 motif. |
Comparative Research and Broader Academic Context of Tripeptide 29 Acetate
Tripeptide-29 Acetate (B1210297) within the Spectrum of Collagen-Derived Peptides
Tripeptide-29 is a synthetic peptide that represents a fundamental component of collagen's structure. eurweb.comnairobiwire.com Composed of the amino acid sequence Glycine-Proline-Hydroxyproline (Gly-Pro-Hyp), it mimics one of the most common repeating motifs found in the collagen protein. corepeptides.com Collagen, a critical structural protein in the extracellular matrix (ECM), is formed from long chains of these amino acid sequences. corepeptides.com When collagen is broken down, it produces shorter amino acid chains known as peptides. incidecoder.com These fragments are broadly referred to as collagen-derived peptides or collagen hydrolysates. nih.govjessbeauty.com
Within this spectrum, Tripeptide-29 holds a unique position. Traditional collagen hydrolysates used in cosmetic formulations are typically a mixture of various peptides of different lengths and sequences, obtained by chemically or enzymatically breaking down animal-derived collagen. incidecoder.comnih.gov In contrast, Tripeptide-29 is produced through modern chemical synthesis. incidecoder.com This process yields a highly purified, single-sequence peptide, free from the random assortment of fragments found in hydrolysates. incidecoder.com Its identity as a pure, biomimetic peptide—a synthetic analog of a natural collagen component—allows it to serve as a precise building block for collagen research and formulation. eurweb.comci.guidepeptidesciences.com This purity and defined structure distinguish it from the broader category of collagen peptides, enabling more targeted research into its biological activities. incidecoder.com
Comparative Analysis with Other Signal Peptides in Extracellular Matrix Regulation
Signal peptides are a class of bioactive peptides that function as cellular messengers, regulating various physiological processes. nih.gov In the context of skin biology, signal peptides are known to interact with skin cells to stimulate the production of extracellular matrix proteins such as collagen, elastin (B1584352), and fibronectin. nih.govmdpi.com The theoretical mechanism for Tripeptide-29 is that, as a fragment identical to those lost when collagen degrades, its presence signals to the skin that new collagen should be produced. incidecoder.com
The action of Tripeptide-29 can be compared with other peptides that also influence the ECM, though often through different mechanisms. spadaspa.com These peptides are generally classified based on their mode of action. nih.gov
Signal Peptides: Like Tripeptide-29, other signal peptides such as Palmitoyl (B13399708) Pentapeptide-4 (Matrixyl) and Palmitoyl Tripeptide-1 stimulate the synthesis of new collagen. ahb-lab.com Palmitoyl Pentapeptide-3, for instance, is known to stimulate the TGF-β signaling pathway to boost collagen production. mdpi.com
Carrier Peptides: This group functions by delivering essential trace elements to cells. spadaspa.com A prominent example is Copper Tripeptide-1 (GHK-Cu), which delivers copper, a crucial cofactor for enzymes involved in collagen and elastin synthesis. ahb-lab.com
Enzyme-Inhibitor Peptides: These peptides work by preventing the breakdown of existing collagen. spadaspa.com Certain peptides derived from soy or rice can inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade ECM proteins. mdpi.com
Neurotransmitter-Inhibiting Peptides: This category, which includes Acetyl Hexapeptide-8 (Argireline), functions differently by interfering with nerve signals to facial muscles, causing them to relax. spadaspa.comahb-lab.com This action reduces the formation of expression wrinkles, an indirect approach to maintaining the skin's appearance.
The following table provides a comparative overview of these peptide classes:
| Peptide Class | Example(s) | Primary Mechanism of Action | Target in Extracellular Matrix |
| Signal Peptide (Collagen Fragment) | Tripeptide-29 | Provides a building block and signals for new collagen synthesis. corepeptides.comincidecoder.com | Collagen I, III. corepeptides.comahb-lab.com |
| Signal Peptide (TGF-β Pathway) | Palmitoyl Pentapeptide-4 | Stimulates the TGF-β signaling pathway to boost protein synthesis. mdpi.com | Collagen, Elastin, Fibronectin. mdpi.com |
| Carrier Peptide | Copper Tripeptide-1 | Delivers essential copper cofactor for enzymatic processes. spadaspa.comahb-lab.com | Collagen, Elastin. ahb-lab.com |
| Enzyme-Inhibitor Peptide | Soy Oligopeptides | Inhibit matrix metalloproteinases (MMPs) that degrade collagen. mdpi.com | Prevents degradation of existing Collagen. mdpi.com |
| Neurotransmitter-Inhibiting Peptide | Acetyl Hexapeptide-8 | Reduces muscle contractions to prevent expression wrinkles. spadaspa.comahb-lab.com | Indirectly preserves ECM integrity. |
Tripeptide-29 Acetate as a Model for Studying Peptide Bioavailability and Absorption Mechanisms
The bioavailability of topically applied peptides is a significant area of study, as their ability to penetrate the skin's hydrophobic outer layer, the stratum corneum, is critical to their efficacy. nih.govoregonstate.edu Peptides are often hydrophilic and can be too large to pass this barrier effectively. tandfonline.com Tripeptide-29 serves as an important model for investigating how these challenges can be overcome.
A key factor influencing its absorption is its low molecular weight. ci.guide Research indicates that molecules with a weight under 500 Daltons (Da) are more likely to penetrate the skin, and Tripeptide-29 has a molecular weight of approximately 285 Da. ci.guide This small size is believed to allow it to more easily penetrate the upper layers of the epidermis to reach its target cells, such as dermal fibroblasts. ci.guidepaulaschoice-eu.com
The physical properties of Tripeptide-29 make it a useful tool for studying the passive diffusion of small, synthetic peptides through the skin without the need for complex delivery systems or chemical modifications like lipidation, which are often required for larger peptides. oregonstate.edutandfonline.com Its high purity and simple structure allow researchers to isolate the variable of size and composition in skin penetration studies, contributing to a better understanding of the fundamental mechanisms of peptide absorption. incidecoder.com
| Property | Value | Significance for Bioavailability |
| Amino Acid Sequence | Gly-Pro-Hyp | Mimics a natural collagen fragment. eurweb.comcorepeptides.com |
| Molecular Weight | ~285.3 g/mol (Da) | Ideal for skin penetration (well below the 500 Da threshold). ci.guide |
| Production Method | Synthetic | High purity, allowing for precise study without confounding variables. incidecoder.com |
| Solubility | Water-soluble | Characteristic of collagen-derived peptides, facilitating incorporation into formulations. nih.gov |
Contribution of this compound Research to Fundamental Peptide Biology
Research involving Tripeptide-29 has provided valuable insights that extend beyond dermatology into fundamental peptide and protein biology. Its well-defined structure makes it an ideal model for studying the biophysical properties of collagen. eurweb.com
One significant contribution is in the understanding of collagen stability. Studies using synthetic collagen-like peptides, including the Gly-Pro-Hyp sequence of Tripeptide-29, have demonstrated that the specific amino acid at the final position of the tripeptide monomer has the most substantial influence on the thermal stability of the collagen triple helix. peptidesciences.comottawalife.com This knowledge is foundational for bioengineering and could aid in the future design of synthetic implants for tissues such as cartilage, bone, and teeth. eurweb.compeptidesciences.com
Furthermore, Tripeptide-29 has been used to explore the interactions between ECM components and cellular receptors. Research has suggested that the Gly-Pro-Hyp motif can interact with glycoprotein (B1211001) VI (GPVI), a key receptor on the surface of platelets. corepeptides.com This interaction is involved in platelet activation and aggregation, a critical step in hemostasis and tissue repair. corepeptides.comottawalife.com The unpolymerized form of Tripeptide-29 has been studied as a partial agonist of the GPVI receptor, providing a model for investigating the molecular triggers of blood clotting. ottawalife.com
Finally, studies have also examined Tripeptide-29's potential to interact with enzymes that have broad physiological roles. Emerging research suggests that collagen-derived peptides containing the Gly-Pro-Hyp sequence may act as inhibitors of dipeptidyl peptidase-IV (DPP-IV). eurweb.comcorepeptides.com DPP-IV is an enzyme involved in a wide range of processes, including glucose metabolism and immune signaling. eurweb.comnairobiwire.com By studying how a simple, defined peptide like Tripeptide-29 can inhibit such an enzyme, researchers can better understand the broader biological activities of collagen fragments. corepeptides.com
Future Directions in Academic Research on Tripeptide 29 Acetate
Elucidating Novel Molecular Targets and Downstream Signaling Pathways
While current research suggests Tripeptide-29's role as a collagen precursor, its potential to act as a signaling molecule that actively modulates cellular behavior warrants deeper investigation. Future academic studies are expected to focus on identifying and validating its specific molecular targets and the subsequent intracellular signaling cascades.
Preliminary research indicates that collagen-related peptides containing the Gly-Pro-Hyp motif, such as Tripeptide-29, may interact with cell surface receptors. rsc.org One potential target is the platelet-specific collagen receptor, glycoprotein (B1211001) VI (GPVI). rsc.org Studies suggest that the Gly-Pro-Hyp sequence is sufficient to activate GPVI, which could trigger downstream signaling events like the tyrosine phosphorylation of spleen tyrosine kinase (Syk) and phospholipase C gamma 2 (PLCγ2). rsc.org These pathways are crucial in platelet activation and hemostasis. Another identified molecular interaction is the inhibition of dipeptidyl peptidase-IV (DPP-IV), a serine peptidase involved in various physiological processes. rsc.org Tripeptide-29 appears to act as a competitive inhibitor of DPP-IV, resisting hydrolysis itself. rsc.org
Future research will likely employ advanced molecular biology techniques to confirm these interactions and uncover new ones. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and co-immunoprecipitation could be used to identify direct binding partners of Tripeptide-29 in various cell types, particularly dermal fibroblasts and keratinocytes. Once targets are identified, subsequent studies can map the downstream signaling pathways using methods like Western blotting, kinase activity assays, and reporter gene assays to elucidate the full mechanistic cascade initiated by the peptide.
Table 1: Potential Molecular Targets and Signaling Pathways of Tripeptide-29 This table is interactive. Click on the headers to sort.
| Potential Target | Implicated Signaling Pathway | Potential Cellular Response |
|---|---|---|
| Glycoprotein VI (GPVI) | Syk and PLCγ2 Tyrosine Phosphorylation | Platelet activation, Hemostasis |
| Dipeptidyl Peptidase-IV (DPP-IV) | Enzyme Inhibition | Modulation of incretin (B1656795) levels, Glucose metabolism |
| TGF-β Receptors (Hypothesized) | Smad Signaling Pathway | Collagen synthesis, Extracellular matrix remodeling |
Investigating Structure-Activity Relationships through Rational Design and Synthesis of Analogs
The stability of the collagen triple helix is highly dependent on its amino acid composition, particularly the Gly-X-Y repeating motif. researchgate.net Research has shown that the placement of hydroxyproline (B1673980) (Hyp) in the Y-position of the triplet (Gly-Pro-Hyp) confers significant thermal stability to the triple helix. lcms.cz Benchtop research suggests that the final amino acid in a tripeptide monomer has the most influence on the ultimate structure of collagen. acs.org
Future academic research will involve the rational design and synthesis of a library of Tripeptide-29 analogs. This could include:
Positional Isomers: Synthesizing sequences like Gly-Hyp-Pro or Hyp-Gly-Pro to determine the importance of each amino acid's position for specific biological activities.
Substitution with Non-standard Amino Acids: Replacing proline or hydroxyproline with other cyclic or modified amino acids (e.g., 4-fluoroproline, O-methylated hydroxyproline) to probe the roles of stereoelectronics and hydration in molecular stability and receptor interaction. bachem.com
Side-Chain Modifications: Adding or modifying functional groups on the amino acid side chains to enhance binding affinity, improve enzymatic resistance, or alter pharmacokinetic properties.
These synthesized analogs would be systematically evaluated in bioassays to correlate specific structural changes with functional outcomes, such as collagen synthesis rates, enzyme inhibition constants, or receptor binding affinities. This approach will not only refine the understanding of Tripeptide-29's mechanism but also pave the way for developing next-generation peptides with enhanced or more targeted therapeutic and research potential.
Development of Advanced In Vitro and Ex Vivo Models for Comprehensive Mechanistic Studies
To fully understand the biological effects of Tripeptide-29 Acetate (B1210297), future research must move beyond simple 2D cell cultures to more physiologically relevant systems. The development and utilization of advanced in vitro and ex vivo models will be crucial for comprehensive mechanistic studies.
In Vitro 3D Human Skin Equivalents (HSEs): These models mimic the complex architecture of human skin.
Reconstructed Human Epidermis (RHE): Comprising normal human-derived epidermal keratinocytes, RHE models form a multi-layered, differentiated epidermis. rsc.orgacs.orgpeptide.com They are cultured at the air-liquid interface, making them ideal for studying the effects of topically applied compounds like Tripeptide-29 on epidermal turnover and barrier function. acs.org
Ex Vivo Human Skin Explants: Considered a gold standard for preclinical testing, these models use full-thickness human skin obtained from surgical procedures and maintained in a viable state in culture. lcms.czjpt.comneulandlabs.com These explants retain the native skin architecture, including all resident cell types and the complex ECM. neulandlabs.com This allows for the study of Tripeptide-29's penetration, metabolism, and efficacy in a system that most closely resembles in vivo human skin. jpt.com Advanced culture systems are being developed to maintain the tissue's physiological tension and viability for longer-term studies, enabling the assessment of more complex endpoints like wound healing and ECM remodeling over several weeks. nih.gov
Using these advanced models, researchers can perform detailed mechanistic analyses, including immunohistochemistry to localize protein expression (e.g., collagen I, elastin), quantitative PCR to measure gene expression changes, and functional assays to assess skin barrier integrity and biomechanical properties.
Integration of Multi-Omics Approaches (Proteomics, Metabolomics) to Characterize Cellular Responses
To gain a holistic and unbiased understanding of the cellular response to Tripeptide-29 Acetate, future research will increasingly integrate multi-omics technologies. These high-throughput methods can simultaneously measure changes across entire classes of biological molecules, providing a comprehensive snapshot of the peptide's impact. acs.org
Proteomics: This involves the large-scale study of proteins. Using techniques like mass spectrometry, researchers can perform proteomic profiling of dermal fibroblasts treated with Tripeptide-29. peptide.comrsc.org This can identify global changes in protein expression, including the upregulation of ECM proteins (e.g., various collagens, elastin (B1584352), fibronectin) and the downregulation of degradative enzymes like matrix metalloproteinases (MMPs). jpt.com Furthermore, analyzing the "secretome" (all secreted proteins) can reveal how the peptide influences cell-to-cell communication and ECM remodeling. aurigeneservices.com
Metabolomics: This is the systematic study of small molecules, or metabolites, within a biological system. neulandlabs.com "Dermo-metabolomics" can be applied to skin cells or 3D skin models to identify shifts in metabolic pathways following treatment with Tripeptide-29. rssynthesis.com This could uncover effects on cellular energy metabolism (e.g., glycolysis, TCA cycle), amino acid utilization, and oxidative stress markers, providing a functional readout of the cellular state that complements proteomic data.
The true power of this approach lies in the bioinformatic integration of proteomics and metabolomics datasets. By correlating changes in protein expression with shifts in metabolite levels, researchers can construct detailed molecular pathways and networks that are modulated by Tripeptide-29. This could, for example, link an observed increase in collagen protein (proteomics) with an increased flux through proline and glycine (B1666218) metabolic pathways (metabolomics), providing a much deeper mechanistic insight than is possible with traditional targeted assays.
Exploration of Synergistic Interactions with Other Bioactive Compounds at a Molecular Level
Tripeptide-29 is often formulated with other bioactive compounds, yet the molecular basis for their potential synergistic interactions remains largely unexplored. A significant future research direction is the systematic investigation of these combinations to identify and characterize true molecular synergy.
With Other Peptides: Combining peptides with different mechanisms of action could lead to enhanced effects. aurigeneservices.com For instance, pairing Tripeptide-29 (a signal peptide that promotes collagen synthesis) with carrier peptides (which deliver essential cofactors like copper) or neurotransmitter-inhibiting peptides could create a multi-pronged approach to skin rejuvenation. researchgate.net Studies on other peptide combinations have shown synergistic activation of key cellular defense pathways, such as the NRF2-mediated oxidative stress response. nih.govaurigeneservices.com Future research could use transcriptomics and proteomics to see if combining Tripeptide-29 with other peptides activates novel pathways not affected by the individual components.
With Antioxidants: Combining Tripeptide-29 with antioxidants like Vitamin C presents a clear hypothesis for synergy. Tripeptide-29 signals for new collagen production, while Vitamin C is an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are critical for collagen maturation and stability. biotage.comamericanpeptidesociety.org Molecular studies could quantify collagen protein and post-translational modifications in co-treated fibroblast cultures to validate this synergistic mechanism.
With Hydrators: Hyaluronic acid is a key component of the ECM that provides hydration and supports cell function. biotage.com While its combination with Tripeptide-29 is complementary (hydration + structural support), molecular studies could investigate if an optimized ECM environment created by hyaluronic acid enhances the signaling efficacy or collagen-producing activity of fibroblasts in response to the peptide.
These investigations would employ advanced cell and tissue models to measure key molecular endpoints, such as gene expression of ECM components, enzymatic activities, and post-translational modifications, to move beyond simple observations of combined effects to a true molecular understanding of synergy.
Table 2: Potential Synergistic Combinations for Future Research This table is interactive. Click on the headers to sort.
| Compound Class | Example Compound | Hypothesized Synergistic Mechanism |
|---|---|---|
| Other Peptides | Hexapeptides, Copper Peptides | Activation of complementary or novel signaling pathways for enhanced ECM repair. rsc.orgresearchgate.net |
| Antioxidants | Vitamin C (Ascorbic Acid) | Tripeptide-29 stimulates collagen gene expression while Vitamin C acts as an essential cofactor for collagen protein synthesis and maturation. americanpeptidesociety.org |
| Hydrators | Hyaluronic Acid | Hyaluronic acid improves the ECM environment, potentially enhancing fibroblast responsiveness to Tripeptide-29 signaling. biotage.com |
| Vitamins/Minerals | Zinc, Manganese | Minerals act as cofactors for enzymes involved in ECM synthesis (e.g., lysyl oxidase) and antioxidant defense, supporting the action of the peptide. peptide.comamericanpeptidesociety.org |
Methodological Advancements in Peptide Synthesis and Purification for Research Scale Production
The availability of high-purity Tripeptide-29 is essential for reliable and reproducible academic research. Future progress in this area will be tied to methodological advancements in peptide synthesis and purification, with a strong emphasis on efficiency, sustainability, and purity.
Peptide Synthesis:
Solid-Phase Peptide Synthesis (SPPS): SPPS is the standard method for producing research-scale peptides, allowing for the stepwise addition of amino acids to a chain anchored on a solid resin support. aurigeneservices.comjpt.com This technique is noted for its ability to produce peptides of exceptional purity, as Tripeptide-29 is created synthetically rather than through the enzymatic breakdown of larger collagen molecules. incidecoder.com Future advancements will likely focus on the automation of SPPS for high-throughput synthesis of peptide analogs for SAR studies. jpt.com
Liquid-Phase Peptide Synthesis (LPPS): For a short peptide like a tripeptide, LPPS remains a highly viable and potentially more scalable method. neulandlabs.comcreative-peptides.com It involves synthesizing the peptide in solution, which can be advantageous for certain modifications and can be more cost-effective for simple sequences. neulandlabs.com The development of continuous-flow LPPS systems represents a significant advancement, promising to improve efficiency and reduce waste. researchgate.net
Green Chemistry Approaches: A major thrust in synthesis research is the reduction of its environmental impact. Traditional SPPS uses large volumes of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.org Future methodologies will focus on replacing these with more sustainable, "green" solvents such as propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even aqueous systems. rsc.orgacs.orgrsc.orgbiotage.com This shift not only reduces environmental waste but also improves laboratory safety.
Peptide Purification:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This remains the gold standard for purifying crude synthetic peptides. lcms.czbachem.com The process effectively separates the full-length target peptide from impurities generated during synthesis, such as truncated or deletion sequences. bachem.com
Advanced and Orthogonal Purification: To improve efficiency and yield, novel purification strategies are being explored. Multicolumn countercurrent solvent gradient purification (MCSGP) is an automated process that can increase yield and reduce solvent consumption compared to traditional batch HPLC. bachem.com Additionally, orthogonal methods like chemoselective catch-and-release technologies offer an entirely different separation principle, which can be highly effective for purifying challenging peptides and ensuring the removal of closely related impurities. americanpeptidesociety.org
These advancements will ensure that academic researchers have access to highly pure, well-characterized Tripeptide-29 and its analogs, underpinning the validity and reliability of future mechanistic and functional studies.
Q & A
Q. What experimental models are most effective for studying Tripeptide-29 Acetate’s role in collagen synthesis?
this compound stimulates collagen I production by mimicking natural signaling peptides. Standard methodologies include:
- In vitro models : Human dermal fibroblasts treated with this compound (0.1–1% concentration) to measure collagen I mRNA/protein levels via qRT-PCR and ELISA .
- 3D skin equivalents : Assess collagen fiber density using immunofluorescence or second-harmonic generation microscopy .
- Animal studies : Topical application in murine models to evaluate wrinkle reduction and skin elasticity via histopathology .
Q. How does this compound inhibit DPP-IV, and what assays validate this activity?
this compound competitively binds to DPP-IV’s active site, blocking Pro-Hyp bond hydrolysis. Methodological validation includes:
- Enzyme kinetics : Fluorometric assays using Gly-Pro-AMC substrates to measure IC50 values .
- In vivo glucose tolerance tests : Administer this compound in diabetic rodent models and monitor blood glucose levels post-glucose challenge .
Q. What analytical techniques are used to characterize this compound’s structural integrity?
- Mass spectrometry (MS) : Confirm molecular weight (407.4 Da) and purity (>95%) .
- Nuclear magnetic resonance (NMR) : Validate the Gly-Pro-Hyp sequence and acetate counterion .
- High-performance liquid chromatography (HPLC) : Assess batch-to-batch consistency, especially for salt content and solubility .
Q. What methodologies quantify this compound’s antioxidant effects in cellular models?
- ROS scavenging assays : Measure reduction in reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) in UV-irradiated fibroblasts .
- Oxidative stress markers : Analyze glutathione (GSH) levels and catalase activity via spectrophotometry .
Advanced Research Questions
Q. How can conflicting mechanistic data (DPP-IV inhibition vs. TGF-β/Smad pathway activation) be resolved?
Studies report dual mechanisms: DPP-IV inhibition for glucose control and TGF-β receptor binding for extracellular matrix (ECM) regulation . To isolate pathways:
- Gene silencing : Use siRNA targeting TGF-βRII or DPP-IV in cell lines to observe downstream effects on collagen/glucose markers .
- Kinase activity profiling : Compare phosphorylation of Smad2/3 versus DPP-IV substrate cleavage in dose-response experiments .
Q. What strategies optimize this compound’s stability in topical formulations?
- Storage conditions : Long-term stability requires -20°C storage in lyophilized form; reconstituted solutions retain activity for ≤72 hours at 4°C .
- Encapsulation : Liposomal delivery systems enhance skin penetration and reduce degradation by matrix metalloproteinases (MMPs) .
- Excipient screening : Test compatibility with humectants (e.g., glycerol) to prevent aggregation in formulations .
Q. How do batch-to-batch variations in peptide synthesis impact experimental reproducibility?
Variations in salt content, TFA residues, and solubility can alter bioactivity. Mitigation strategies include:
- Peptide content analysis : Quantify active peptide vs. counterions via amino acid analysis .
- Preclinical normalization : Adjust dosing based on HPLC-measured purity for in vivo studies .
Q. What experimental designs address discrepancies in this compound’s efficacy across in vitro and in vivo models?
- Pharmacokinetic profiling : Track dermal absorption using radiolabeled this compound in ex vivo human skin models .
- Species-specific assays : Compare collagen synthesis rates in human fibroblasts vs. murine models to identify translational gaps .
Q. How can researchers evaluate synergistic effects of this compound with other peptides (e.g., hexapeptides)?
Q. What advanced techniques elucidate this compound’s role in ECM gene regulation via Smad pathways?
- Chromatin immunoprecipitation (ChIP) : Map Smad2/4 binding to collagen promoters in TGF-β-stimulated cells .
- CRISPR-Cas9 knockout models : Generate fibroblasts lacking Smad3 to assess dependency on this pathway for collagen activation .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., DPP-IV vs. TGF-β mechanisms), employ orthogonal assays (e.g., enzymatic activity + transcriptomics) to identify context-dependent effects .
- Data Reproducibility : Adhere to peptide storage guidelines (-20°C, desiccated) and validate purity via MS/HPLC before critical experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
